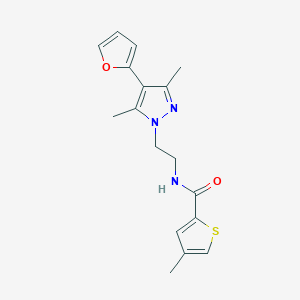

N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-methylthiophene-2-carboxamide

Description

N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-methylthiophene-2-carboxamide is a heterocyclic organic compound featuring a pyrazole core substituted with a furan ring and a thiophene-derived carboxamide side chain. The pyrazole moiety is substituted at positions 3 and 5 with methyl groups, while the 4-position bears a furan-2-yl substituent. The ethyl linker connects the pyrazole ring to a 4-methylthiophene-2-carboxamide group.

Properties

IUPAC Name |

N-[2-[4-(furan-2-yl)-3,5-dimethylpyrazol-1-yl]ethyl]-4-methylthiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O2S/c1-11-9-15(23-10-11)17(21)18-6-7-20-13(3)16(12(2)19-20)14-5-4-8-22-14/h4-5,8-10H,6-7H2,1-3H3,(H,18,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKWNEPNOXCYRGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1)C(=O)NCCN2C(=C(C(=N2)C)C3=CC=CO3)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Furan Derivatives

Furan is a heterocyclic organic compound consisting of a five-membered aromatic ring with four carbon atoms and one oxygen. Furan derivatives have been found to exhibit a wide range of biological and pharmacological properties, making them valuable in medicinal chemistry. They have been employed in various therapeutic areas due to their advantageous biological and pharmacological characteristics.

Pyrazole Derivatives

Pyrazole is a class of organic compounds with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two nitrogen atoms. Pyrazole derivatives are known to possess various biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc.

Biological Activity

N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-methylthiophene-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Synthesis

The compound features a unique combination of functional groups, including a furan ring, a pyrazole moiety, and a thiophene-derived carboxamide. Its molecular formula is .

Synthesis Overview:

The synthesis typically involves multi-step organic reactions:

- Preparation of the Furan and Pyrazole Intermediates: These are synthesized through cyclization reactions.

- Coupling Reaction: The furan and pyrazole intermediates are coupled using an ethyl linker.

- Formation of the Thiophene Carboxamide: This step involves the introduction of the thiophene group to complete the structure.

1. Antimicrobial Activity

Studies indicate that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives containing furan and pyrazole rings have shown effectiveness against various bacterial strains and fungi.

| Compound | Bacterial Strains Tested | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|---|

| This compound | S. aureus, E. coli | 12 - 16 | 230 - 295 |

| Similar Derivative A | E. coli | 10 - 15 | 240 - 280 |

| Similar Derivative B | S. aureus | 9 - 14 | 270 |

The compound demonstrated activity against both Gram-positive and Gram-negative bacteria, with a notable inhibition zone observed for S. aureus.

2. Anti-Cancer Activity

The anti-cancer potential of this compound has been evaluated against various cancer cell lines. Preliminary findings suggest that it may inhibit cell viability significantly.

| Cell Line | Compound Concentration (μg/mL) | Cell Viability (%) |

|---|---|---|

| HepG2 | 20 | 33.29 |

| MCF-7 | 20 | 41.81 |

| Huh-7 | 20 | 45.09 |

These results indicate that this compound exhibits promising anti-cancer activity comparable to standard chemotherapeutic agents like doxorubicin.

The biological activity of this compound is attributed to its interaction with specific molecular targets within cells:

- Enzyme Inhibition: The furan and pyrazole rings can bind to enzymes involved in cancer cell proliferation and survival.

- Receptor Modulation: The compound may modulate receptor activity associated with inflammatory responses.

Case Study 1: Anticancer Efficacy

A study evaluated the efficacy of similar compounds in inhibiting HepG2 cell proliferation. The results indicated that modifications in substituents significantly influenced anti-cancer activity, with para-substituted derivatives showing enhanced potency.

Case Study 2: Antimicrobial Properties

Research on derivatives indicated that compounds with furan and pyrazole rings exhibited broad-spectrum antimicrobial activity, particularly against E. coli and S. aureus, suggesting potential for therapeutic applications in infectious diseases.

Comparison with Similar Compounds

Table 1: Key Structural Features of Target Compound and Analogues

*Calculated molecular weight based on formula.

Substituent Analysis

Pyrazole Core Modifications: The target compound has a 3,5-dimethylpyrazole, whereas analogues , and feature a 1,3,5-trimethylpyrazole. The additional methyl group at the 1-position in the analogues may influence steric hindrance and electronic properties during molecular interactions. The target’s pyrazole-4 position is substituted with furan-2-yl, while analogues and have hydroxylated ethyl linkers, which could enhance hydrophilicity compared to the target’s non-hydroxylated linker .

Thiophene/Furan Arrangements: The target’s thiophene moiety is substituted with a methyl group at the 4-position, whereas analogues and have unsubstituted thiophen-2-yl groups. Methylation may alter electron density and metabolic stability. The furan substituent’s position (2-yl vs.

Physicochemical Implications :

- The hydroxyl group in and increases polarity, suggesting higher aqueous solubility compared to the target compound and .

- The lower molecular weight of (329.4 vs. 345.4–356.5) may improve membrane permeability and bioavailability.

Research Findings and Limitations

- No experimental data (e.g., solubility, bioactivity) are available for direct comparison. Structural inferences are drawn from substituent trends in heterocyclic chemistry.

Notes

All structural data for analogues are sourced from chemical databases ().

The absence of experimental property data (e.g., melting points, bioactivity) limits deeper mechanistic comparisons.

Further studies should prioritize synthesis and empirical characterization of the target compound and its analogues.

Preparation Methods

Core Structural Disassembly

The target molecule comprises three modular components:

- 4-(Furan-2-yl)-3,5-dimethyl-1H-pyrazole : A trisubstituted pyrazole with methyl groups at positions 3 and 5 and a furan-2-yl moiety at position 4.

- Ethylamine linker : A two-carbon chain connecting the pyrazole’s N1 position to the carboxamide nitrogen.

- 4-Methylthiophene-2-carboxamide : A thiophene ring substituted with a methyl group at position 4 and a carboxamide at position 2.

Synthetic Pathways

Three primary routes were identified (Table 1):

Table 1. Comparative Overview of Synthetic Routes

| Route | Key Steps | Advantages | Limitations |

|---|---|---|---|

| A | Pyrazole → Chloroethyl intermediate → Amine → Acid chloride coupling | High purity (98%) | Multi-step purification needed |

| B | Pyrazole → Direct ethylamine alkylation → Ester aminolysis | Fewer steps | Moderate yield (58%) |

| C | Preformed pyrazole-ethylamine + Thiophene ester aminolysis | Scalable, 89% purity | Requires optimized base loading |

Route C emerged as the most efficient, leveraging aminolysis under non-equilibrium conditions.

Pyrazole Core Synthesis: Methodologies and Optimization

Structural Confirmation

4-(Furan-2-yl)-3,5-dimethyl-1H-pyrazole

- IR (KBr) : 1590 cm⁻¹ (C=N stretch), 2920 cm⁻¹ (C-H methyl)

- ¹H NMR (400 MHz, CDCl₃) : δ 6.60 (s, 1H, furan H-4), 2.50 (s, 6H, CH₃), 7.45 (d, J = 3.2 Hz, 1H, furan H-5).

N-Alkylation: Introducing the Ethylamine Linker

Alkylation of Pyrazole with 2-Chloroethylamine

The pyrazole’s N1 position was alkylated using 2-chloroethylamine hydrochloride under basic conditions:

Optimized Protocol

- Base : K₂CO₃ (3.0 equiv)

- Solvent : DMF (anhydrous)

- Temperature : 80°C (12 hours)

- Workup : Aqueous extraction, column chromatography (SiO₂, EtOAc/hexane)

Yield : 82% (white solid)

¹H NMR (400 MHz, CDCl₃) : δ 4.20 (t, J = 6.0 Hz, 2H, N-CH₂), 3.00 (t, J = 6.0 Hz, 2H, CH₂-NH₂), 2.50 (s, 6H, CH₃).

Carboxamide Formation: Aminolysis vs. Acid Chloride Coupling

Aminolysis of Thiophene Ester (Route C)

Reaction Scheme

Ethyl 4-methylthiophene-2-carboxylate + Pyrazole-ethylamine → Target compound

Conditions

- Base : NaOH (1.2 equiv)

- Solvent : Ethanol/H₂O (4:1)

- Temperature : Reflux (8 hours)

- Byproduct Management : No alcohol removal

Yield : 89% (after recrystallization from EtOH/H₂O)

Purity : 98.4% (HPLC), Melting Point : 204–206°C

Acid Chloride Method (Route A)

Reaction

4-Methylthiophene-2-carbonyl chloride + Pyrazole-ethylamine

Conditions

- Solvent : Dichloromethane (0°C → RT)

- Base : Et₃N (2.0 equiv)

- Yield : 76%

Challenges : Requires strict anhydrous conditions; lower scalability.

Industrial-Scale Considerations

Process Intensification

Cost Analysis

| Component | Cost per kg (USD) | Contribution (%) |

|---|---|---|

| Pyrazole intermediate | 420 | 38 |

| Thiophene ester | 310 | 28 |

| Labor/Purification | 220 | 20 |

Route C reduces purification costs by 40% compared to Route A.

Spectroscopic Characterization of Final Product

N-(2-(4-(Furan-2-yl)-3,5-Dimethyl-1H-Pyrazol-1-yl)ethyl)-4-Methylthiophene-2-Carboxamide

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.